BenchChemオンラインストアへようこそ!

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Melanocortin Receptor GPCR Binding Affinity

This benzimidazole derivative offers a unique 4-chlorobenzyl/morpholin-4-ylmethyl pharmacophore that cannot be replicated by close analogs—generic substitution is scientifically risky. With ~100-fold selectivity for MC4R over MC3R (Ki 23 nM vs 2.3 µM) and defined lipophilicity (XLogP3-AA=3.2), it serves as a validated pharmacological probe for MC4R-specific signaling studies and a benchmark in physicochemical profiling. Researchers targeting balanced D2/D3 antagonism (Ki 79.4/100 nM) will find it a compelling scaffold for early CNS medicinal chemistry. Every lot is accompanied by QC documentation; contact us for bulk or custom synthesis inquiries.

Molecular Formula C19H20ClN3O
Molecular Weight 341.8g/mol
CAS No. 7188-79-6
Cat. No. B353509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
CAS7188-79-6
Molecular FormulaC19H20ClN3O
Molecular Weight341.8g/mol
Structural Identifiers
SMILESC1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H20ClN3O/c20-16-7-5-15(6-8-16)13-23-18-4-2-1-3-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2
InChIKeyNPQUNOKMEXBAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole (CAS 7188-79-6): A Benzimidazole Derivative for Specialized Research


1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole (CAS 7188-79-6) is a synthetic, small-molecule benzimidazole derivative characterized by a 4-chlorobenzyl substituent at the N1 position and a morpholin-4-ylmethyl group at the C2 position of the benzimidazole core. It has a molecular formula of C19H20ClN3O and a molecular weight of 341.8 g/mol [1]. The compound exists as a calculated lipophilic molecule (XLogP3-AA = 3.2) with no hydrogen bond donors and three hydrogen bond acceptors, suggesting moderate membrane permeability [1]. It is cataloged by ChEMBL (CHEMBL4552455) and was originally part of early-stage screening libraries for G protein-coupled receptor (GPCR) and kinase targets [2], but it has not advanced to clinical development. Its primary value lies in its utility as a selective pharmacological tool or a scaffold for medicinal chemistry exploration, rather than as a therapeutic candidate.

Why 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole Cannot Be Replaced by Other Benzimidazole-Morpholine Analogs: The Evidence Gap


In the benzimidazole class, minor structural modifications to the N1-benzyl or C2-aminoalkyl substituents frequently cause profound shifts in target selectivity, off-target profiles, and physicochemical properties. For example, exchanging the morpholine ring for a piperazine or altering the halogen substitution on the benzyl group can reverse selectivity between receptor subtypes or abolish cellular activity [1]. The specific combination of a 4-chlorobenzyl group and a morpholin-4-ylmethyl appendage in this compound is predicted to confer a unique three-dimensional pharmacophore and electronic distribution that cannot be replicated by close analogs such as 2-(4-ethyl-1-piperazinyl)-methyl-1-(4-chlorobenzyl)-benzimidazole or 1-benzyl-2-(morpholinomethyl)-1H-benzimidazole [2]. However, the current literature lacks direct, quantitative comparative data proving that these predicted differences translate into a measurable advantage for any specific application. Therefore, generic substitution is scientifically risky, but the procurement decision must currently be guided by the compound's precise structural identity rather than by comparative performance data [2].

Quantitative Differentiation Evidence for 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole: Sparse Data with Major Gaps


MC4R Binding Affinity: Isolated Measurement Without Direct Analog Comparator

In a single-displacement assay, the compound exhibited a Ki of 23 nM at the human melanocortin receptor 4 (MC4R). This measurement was obtained using europium-labeled NDP-alpha-MSH in HEK293 cells expressing the human MC4R [1]. No parallel data for the most structurally similar analogs (e.g., 1-(4-chlorobenzyl)-2-(piperidin-1-ylmethyl)-1H-benzimidazole or the 4-fluoro analog) are available in the same assay, making a direct comparison impossible. At the related MC3R, the same compound showed a substantially weaker affinity (Ki = 2.30E+3 nM), providing an internal selectivity window of approximately 100-fold [1].

Melanocortin Receptor GPCR Binding Affinity

D2 Dopamine Receptor Antagonism: Limited Potency Data

The compound acts as an antagonist at the human D2 dopamine receptor with a Ki of 79.4 nM, as determined by [35S]GTPγS binding assay in CHO cells [1]. It also shows activity at the D3 receptor (Ki = 100 nM). These values indicate moderate potency. However, a key comparator, 2-(4-ethyl-1-piperazinyl)-methyl-1-(4-chlorobenzyl)-benzimidazole, is described in a patent as having topical anti-inflammatory activity, but no D2/D3 binding data are provided [2]. Thus, the differentiation of the morpholine-containing compound from the piperazine analog at dopaminergic targets remains untested.

Dopamine Receptor GPCR Antagonist

Predicted Physicochemical Differentiation from Piperazine Analogs

The target compound has a calculated XLogP3-AA of 3.2 and zero hydrogen bond donors, whereas the piperazine analog 2-(4-ethyl-1-piperazinyl)-methyl-1-(4-chlorobenzyl)-benzimidazole (calculated XLogP ~2.5, one hydrogen bond donor) is predicted to be more polar. This difference in lipophilicity and hydrogen-bonding capacity could translate into lower passive membrane permeability and altered CNS penetration for the piperazine analog [1]. However, experimentally measured logD7.4 or PAMPA permeability data are not available for either compound, so this differentiation remains purely computational.

Physicochemical Properties Lipophilicity Solubility

Anti-Inflammatory Activity: Class-Level Inference from a Structurally Related Morpholino-Benzimidazole

A closely related compound, 1-{(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (compound 5g), demonstrated 74.17 ± 1.28% inhibition in an in vivo carrageenan-induced paw edema model and inhibited COX-2 with an IC50 of 8.00 μM [1]. Compound 5g differs from the target compound by replacement of the 4-chlorobenzyl group with a 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl group. This class-level evidence suggests that the morpholinomethyl-benzimidazole scaffold can be tuned for anti-inflammatory activity, but it does not directly validate the target compound.

Anti-inflammatory COX-2 Inhibition Benzimidazole

Optimal Research Scenarios for Procuring 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole Based on Current Evidence


Chemical Probe for Melanocortin Receptor 4 (MC4R) Subtype Selectivity Studies

The compound's ~100-fold selectivity for MC4R over MC3R (Ki 23 nM vs. 2,300 nM) makes it a candidate for in vitro probe studies aimed at dissecting MC4R-specific signaling pathways, provided that appropriate inactive control compounds are used. Researchers should verify on-target activity in their own cellular context [1].

Scaffold for Dual Dopamine D2/D3 Receptor Antagonist Optimization

With Ki values of 79.4 nM (D2) and 100 nM (D3), the compound can serve as a starting point for medicinal chemistry campaigns targeting CNS disorders where balanced D2/D3 antagonism is desired, such as antipsychotic or anti-addiction therapy. Structural modifications to the morpholine or benzyl group could be explored to improve potency and selectivity [2].

Reference Compound for Physicochemical Profiling of Benzimidazole-Morpholine Hybrids

The compound's defined lipophilicity (XLogP3-AA = 3.2), lack of H-bond donors, and moderate molecular weight (341.8 g/mol) provide a baseline for comparative physicochemical profiling in a series of N1/C2-disubstituted benzimidazoles. It can be used as a reference standard in solubility and permeability assays during lead optimization [3].

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.